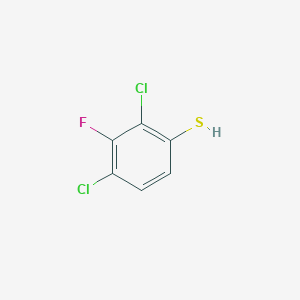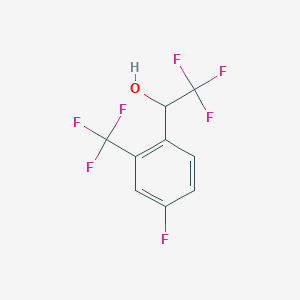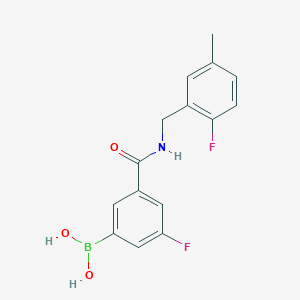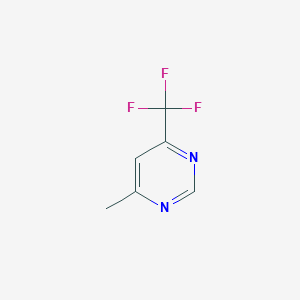
2,4-Dichloro-3-fluorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-fluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3Cl2FSH This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by the introduction of a thiol group. One common method involves starting with 2,4-dichlorofluorobenzene and introducing the thiol group through a nucleophilic substitution reaction. The reaction conditions often include the use of a strong base such as sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloro-3-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or to modify the thiol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents are employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated products or modified thiol derivatives.
Substitution: Compounds with new functional groups replacing the halogens.
科学的研究の応用
2,4-Dichloro-3-fluorobenzenethiol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,4-Dichloro-3-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The halogen atoms may enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzenethiol: Lacks the fluorine atom, which may affect its reactivity and applications.
3-Fluorobenzenethiol: Lacks the chlorine atoms, resulting in different chemical properties and uses.
2,4-Difluorobenzenethiol:
Uniqueness
2,4-Dichloro-3-fluorobenzenethiol is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.
特性
分子式 |
C6H3Cl2FS |
|---|---|
分子量 |
197.06 g/mol |
IUPAC名 |
2,4-dichloro-3-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Cl2FS/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H |
InChIキー |
VDMOAFIPNYGWHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1S)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)




amine](/img/structure/B13090541.png)

![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)


![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
